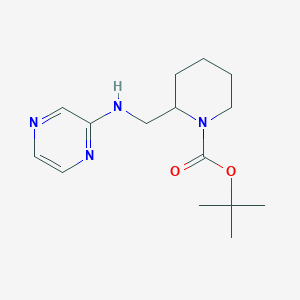
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridinium ring substituted with a 4-chloro-1,2,5-thiadiazol-3-yl group and a methyl group, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole typically involves the reaction of 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out at elevated temperatures. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Various substituted pyridinium salts.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Scientific Research Applications
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring is known to interact with metal ions, which can affect the compound’s biological activity. Additionally, the pyridinium ring can participate in π-π interactions with aromatic residues in proteins, further influencing its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 5-chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
- 5-chloro-3-cyclopropyl-1,2,4-thiadiazole
- 5-chloro-3-methyl-1,2,4-thiadiazole
Uniqueness
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole is unique due to the presence of both a pyridinium ring and a thiadiazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The iodide ion also contributes to its reactivity and solubility, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H7ClN3S+ |
|---|---|
Molecular Weight |
212.68 g/mol |
IUPAC Name |
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H7ClN3S/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7/h2-5H,1H3/q+1 |
InChI Key |
WQPPYARIYBMWQE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=NSN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Dimethylamino)propyl]-2-(2-oxopyrrolidin-1-YL)acetamide](/img/structure/B8717971.png)

![Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B8717986.png)


![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8718000.png)

![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate](/img/structure/B8718016.png)




